CP 316311

Description

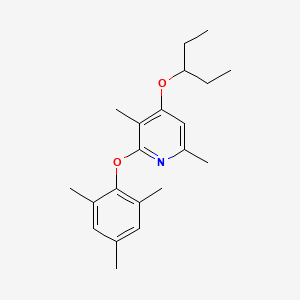

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethyl-4-pentan-3-yloxy-2-(2,4,6-trimethylphenoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO2/c1-8-18(9-2)23-19-12-16(6)22-21(17(19)7)24-20-14(4)10-13(3)11-15(20)5/h10-12,18H,8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEJGVQTBLJRCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431305 | |

| Record name | CP-316311 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175139-41-0 | |

| Record name | CP-316311 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175139410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-316311 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-316311 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNW87JO5PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of CP-316311: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-316311 is a potent and selective, non-peptide antagonist of the corticotropin-releasing hormone type 1 (CRH1) receptor. This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows. CP-316311 competitively binds to the CRH1 receptor, thereby inhibiting the downstream signaling cascade initiated by corticotropin-releasing hormone (CRH). This antagonism effectively blunts the physiological responses to stress, primarily through the modulation of the hypothalamic-pituitary-adrenal (HPA) axis. Despite promising preclinical data, clinical trials of CP-316311 for major depressive disorder were terminated due to a lack of efficacy. This guide serves as a comprehensive resource for understanding the molecular interactions and physiological effects of this compound.

Introduction

Corticotropin-releasing hormone (CRH) is a key mediator of the endocrine, autonomic, and behavioral responses to stress. It exerts its effects through two main G-protein coupled receptors, CRH1 and CRH2. The CRH1 receptor is predominantly expressed in the anterior pituitary and various brain regions associated with stress and anxiety, such as the amygdala and cortex. Overactivation of the CRH/CRH1 receptor system has been implicated in the pathophysiology of several stress-related disorders, including anxiety and depression.

CP-316311 emerged from a series of 2-aryloxy-4-alkoxy-pyridines as a high-affinity, selective antagonist for the CRH1 receptor. Its development was aimed at providing a novel therapeutic approach for major depressive disorder by targeting the underlying neuroendocrine dysregulation.

Core Mechanism of Action: CRH1 Receptor Antagonism

The primary mechanism of action of CP-316311 is the competitive antagonism of the CRH1 receptor. By binding to the receptor, CP-316311 prevents the endogenous ligand, CRH, from initiating its signaling cascade. This action effectively decouples the stress-induced release of CRH from its physiological consequences.

Molecular Interaction and Binding Affinity

CP-316311 exhibits high affinity for the human and rat CRH1 receptors. The potency of this interaction has been quantified through various in vitro assays.

Table 1: In Vitro Binding Affinity and Functional Activity of CP-316311

| Parameter | Species | Assay Type | Value (nM) | Reference |

| IC50 | Rat | Receptor Binding ([¹²⁵I]oCRF displacement from cortex) | 6.8 | [1] |

| Ki | Rat | Adenylate Cyclase (inhibition of CRF-stimulated activity in cortex) | 7.6 | [1] |

| Ki | Human | Adenylate Cyclase (inhibition of CRF-stimulated activity in IMR32 cells) | 8.5 | [1] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Downstream Signaling Pathway

The CRH1 receptor is a Gs-protein coupled receptor. Upon activation by CRH, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and kinases within the mitogen-activated protein kinase (MAPK) cascade. This signaling ultimately leads to the synthesis and release of adrenocorticotropic hormone (ACTH) from the pituitary. CP-316311 blocks this entire sequence of events by preventing the initial receptor activation.

In Vivo Pharmacology: Modulation of the HPA Axis

The efficacy of CP-316311 in vivo has been demonstrated through its ability to attenuate the activation of the hypothalamic-pituitary-adrenal (HPA) axis. Oral administration of CP-316311 has been shown to reduce stress-induced elevations of ACTH and corticosterone (B1669441) in animal models.

Table 2: In Vivo Effects of CP-316311 on the HPA Axis in Rats

| Parameter | Model | Effect | Dose | Reference |

| ¹²⁵I-oCRF Binding | Ex vivo receptor occupancy | >80% inhibition | 3.2 mg/kg | [1] |

| HPA Axis Activation | Attenuation | MED of 10 mg/kg, p.o. | 10 mg/kg | [1] |

MED: Minimum Effective Dose. p.o.: per os (by mouth).

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of CP-316311 for the CRH1 receptor.

Methodology:

-

Membrane Preparation: Crude cortical membranes are prepared from male Sprague-Dawley rats. The cerebral cortices are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl₂ and 2 mM EGTA. The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The final pellet is resuspended in assay buffer.

-

Binding Reaction: The assay is performed in a 96-well plate format. Each well contains the prepared cortical membranes, [¹²⁵I]-ovineCRF as the radioligand, and varying concentrations of CP-316311 or vehicle. Non-specific binding is determined in the presence of a saturating concentration of unlabeled CRH.

-

Incubation: The plates are incubated for a specified time (e.g., 2 hours) at room temperature to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of CP-316311 that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Adenylate Cyclase Functional Assay

Objective: To determine the functional antagonist activity of CP-316311 at the CRH1 receptor.

Methodology:

-

Cell Culture/Membrane Preparation: The assay can be performed using either cultured cells endogenously expressing the CRH1 receptor (e.g., human IMR32 neuroblastoma cells) or prepared cortical membranes as described above.

-

Assay Reaction: The reaction mixture contains the cell membranes or whole cells, varying concentrations of CP-316311, a fixed concentration of CRH to stimulate the receptor, and ATP as the substrate for adenylyl cyclase. The reaction buffer typically includes phosphodiesterase inhibitors to prevent the degradation of cAMP.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 10-15 minutes).

-

Termination and cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is quantified using a commercially available assay kit, such as a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).

-

Data Analysis: The data are analyzed to determine the concentration of CP-316311 that inhibits the CRH-stimulated cAMP production by 50% (IC50). The apparent Ki value is then calculated.

In Vivo Assessment of HPA Axis Modulation

Objective: To evaluate the effect of CP-316311 on the HPA axis response to stress in an animal model.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are commonly used. The animals are housed under controlled conditions with a regular light-dark cycle.

-

Drug Administration: CP-316311 is administered orally (p.o.) at various doses. The vehicle control group receives the formulation without the active compound.

-

Stress Induction: After a predetermined pretreatment time, the animals are subjected to a stressor, such as restraint stress or forced swim stress.

-

Blood Sampling: Blood samples are collected at specific time points before, during, and after the stressor. This is often done via an indwelling catheter to minimize sampling-induced stress.

-

Hormone Measurement: Plasma levels of ACTH and corticosterone are measured using specific and sensitive immunoassays (e.g., ELISA or RIA).

-

Data Analysis: The hormone levels are compared between the vehicle-treated and CP-316311-treated groups to assess the degree of attenuation of the stress-induced HPA axis response.

References

Pharmacological Profile of CP-316311: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-316311 is a potent and selective, orally active nonpeptide antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. It has been investigated for its potential therapeutic utility in stress-related disorders, particularly major depressive disorder. This technical guide provides a comprehensive overview of the pharmacological profile of CP-316311, detailing its in vitro and in vivo properties. The document includes a summary of its binding affinity, functional antagonism, and effects on the hypothalamic-pituitary-adrenal (HPA) axis. Detailed experimental protocols for key assays, quantitative data presented in tabular format, and visualizations of relevant biological pathways and experimental workflows are provided to support further research and development efforts.

Introduction

Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress. The actions of CRF are primarily mediated through the CRF1 receptor, a G-protein coupled receptor (GPCR). Dysregulation of the CRF system has been implicated in the pathophysiology of various psychiatric and neurological disorders, including depression and anxiety. Consequently, CRF1 receptor antagonists have been pursued as a promising therapeutic strategy. CP-316311 emerged from a series of 2-aryloxy-4-alkoxy-pyridines as a potent and selective antagonist of the CRF1 receptor.[1] This guide delineates the preclinical pharmacological characteristics of this compound.

In Vitro Pharmacology

Receptor Binding Affinity

CP-316311 demonstrates high affinity for the CRF1 receptor. In vitro binding studies using rat cortical membranes have determined a potent inhibition of radioligand binding.

Table 1: In Vitro Receptor Binding Affinity of CP-316311

| Parameter | Value | Species | Tissue/Cell Line | Radioligand | Reference |

| IC50 | 6.8 nM | Rat | Cortex | Not Specified | [1][2] |

A competitive radioligand binding assay is utilized to determine the affinity of CP-316311 for the CRF1 receptor.

-

Receptor Source: Membranes prepared from the cerebral cortex of male Sprague-Dawley rats.

-

Radioligand: [¹²⁵I]Tyr-sauvagine, a high-affinity radioligand for CRF receptors.[3]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1 mM EDTA.

-

Procedure:

-

Rat cortical membranes (50-120 µg protein) are incubated with a fixed concentration of [¹²⁵I]Tyr-sauvagine (e.g., 0.1-0.3 nM) and varying concentrations of CP-316311.

-

The incubation is carried out in a final volume of 250 µL in 96-well plates.

-

The mixture is incubated for 60 minutes at 30°C with gentle agitation to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled CRF analog (e.g., 1 µM sauvagine).

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity trapped on the filters, representing the bound radioligand, is quantified using a gamma counter.

-

-

Data Analysis: The concentration of CP-316311 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

Functional Antagonism

CP-316311 acts as a functional antagonist, inhibiting the downstream signaling cascade initiated by CRF1 receptor activation. Specifically, it blocks CRF-stimulated adenylate cyclase activity.

Table 2: In Vitro Functional Antagonism of CP-316311

| Parameter | Value | Species | Cell Line | Assay | Reference |

| Apparent Ki | 7.6 nM | Rat | Cortex | Adenylate Cyclase Activity | [1] |

| Apparent Ki | 8.5 nM | Human | IMR-32 | Adenylate Cyclase Activity | [1] |

This assay measures the ability of CP-316311 to inhibit the production of cyclic AMP (cAMP) in response to CRF stimulation.

-

Cell Line: Human neuroblastoma IMR-32 cells, which endogenously express functional CRF1 receptors.[4][5]

-

Procedure:

-

IMR-32 cells are cultured to near confluence in appropriate media.

-

Cells are pre-incubated with varying concentrations of CP-316311 for a specified period (e.g., 15-30 minutes).

-

The cells are then stimulated with a fixed concentration of CRF (e.g., 10-100 nM) for a defined time (e.g., 10-15 minutes) at 37°C.

-

The reaction is terminated, and the cells are lysed.

-

The intracellular concentration of cAMP is determined using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).

-

-

Data Analysis: The concentration of CP-316311 that produces 50% of the maximal inhibition of CRF-stimulated cAMP production is determined. The apparent inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Pharmacology

Receptor Occupancy

Ex vivo studies have demonstrated that CP-316311 can occupy CRF1 receptors in the brain following systemic administration.

Table 3: In Vivo Receptor Occupancy of CP-316311

| Dose (mg/kg) | Route of Administration | % Inhibition of [¹²⁵I]oCRF binding | Species | Reference |

| 3.2 | Not Specified | >80% | Rat | [1] |

This method assesses the degree to which CP-316311 binds to and occupies CRF1 receptors in the brain after in vivo administration.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Rats are administered CP-316311 or vehicle at various doses and routes.

-

At a specified time point post-administration, the animals are euthanized, and their brains are rapidly removed and frozen.

-

Brain sections are prepared using a cryostat.

-

The sections are incubated with a saturating concentration of a suitable CRF1 radioligand (e.g., [¹²⁵I]oCRF or [¹²⁵I]Tyr-sauvagine).

-

After incubation, the sections are washed to remove unbound radioligand.

-

The amount of radioligand binding is quantified using autoradiography and image analysis.

-

-

Data Analysis: The percentage of receptor occupancy is calculated by comparing the specific binding in the brains of drug-treated animals to that in vehicle-treated controls.

Attenuation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

CP-316311 has been shown to significantly attenuate the activation of the HPA axis in response to stress.

Table 4: In Vivo HPA Axis Modulation by CP-316311

| MED (mg/kg, p.o.) | Effect | Species | Reference |

| 10 | Attenuation of HPA axis activation | Rat | [1] |

MED: Minimum Effective Dose

This protocol is designed to evaluate the effect of CP-316311 on stress-induced increases in plasma ACTH and corticosterone (B1669441).

-

Animals: Male Sprague-Dawley rats.

-

Stress Model: A common method is the use of a restraint stressor. Animals are placed in a well-ventilated restraint tube for a defined period (e.g., 15-30 minutes).

-

Procedure:

-

Rats are pre-treated with CP-316311 or vehicle at various doses via oral gavage.

-

After a specified pre-treatment time (e.g., 60 minutes), the animals are subjected to the stressor.

-

Blood samples are collected at various time points (e.g., before, during, and after stress) via tail-nick or indwelling catheter.

-

Plasma is separated by centrifugation.

-

Plasma concentrations of ACTH and corticosterone are measured using specific immunoassays (e.g., ELISA or radioimmunoassay).

-

-

Data Analysis: The time course of ACTH and corticosterone levels in response to stress is compared between the CP-316311-treated and vehicle-treated groups.

Pharmacokinetics

Limited publicly available data exists on the detailed pharmacokinetic profile of CP-316311. Further studies would be required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties in various preclinical species.

Selectivity Profile

Signaling Pathway and Experimental Workflow Visualizations

Caption: CRF1 Receptor Signaling Pathway and the Antagonistic Action of CP-316311.

Caption: Experimental Workflow for the Pharmacological Characterization of CP-316311.

Conclusion

CP-316311 is a well-characterized, potent, and selective CRF1 receptor antagonist. Its high in vitro affinity and functional antagonism, coupled with its demonstrated in vivo activity in occupying central CRF1 receptors and attenuating the HPA axis response to stress, established it as a significant tool for investigating the role of the CRF system in health and disease. Although its clinical development for major depressive disorder was discontinued (B1498344) due to a lack of efficacy, the preclinical pharmacological data presented in this guide remain valuable for researchers in the fields of neuroscience, pharmacology, and drug discovery. The detailed methodologies and compiled data provide a solid foundation for the use of CP-316311 as a reference compound and for the design of future studies aimed at understanding CRF1 receptor pharmacology. Further elucidation of its full pharmacokinetic and selectivity profiles would provide an even more complete understanding of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. guidetopharmacology.org [guidetopharmacology.org]

- 3. 125I-Tyro-sauvagine: a novel high affinity radioligand for the pharmacological and biochemical study of human corticotropin-releasing factor 2 alpha receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Persistent corticotropin-releasing factor(1) receptor desensitization and downregulation in the human neuroblastoma cell line IMR-32 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The human neuroblastoma cell line, IMR-32, expresses functional corticotropin-releasing factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

CP-316311: A Technical Overview of a Selective CRH1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-316311 is a non-peptide, selective antagonist of the corticotropin-releasing hormone receptor 1 (CRH1). Developed as a potential therapeutic for major depressive disorder, its clinical advancement was halted due to a lack of efficacy. This technical guide provides a comprehensive overview of the known in vitro and in vivo properties of CP-316311, with a focus on its pharmacological profile and mechanism of action. Due to the discontinuation of its development, detailed preclinical in vivo pharmacokinetic and pharmacodynamic data, as well as specific experimental protocols, are not extensively available in the public domain. This document synthesizes the accessible information to serve as a resource for researchers in the field of neuropharmacology and drug development.

Introduction

Corticotropin-releasing hormone (CRH) is a key mediator of the endocrine, autonomic, and behavioral responses to stress, primarily through its interaction with the CRH1 receptor. The CRH1 receptor system has been a significant target for the development of novel treatments for stress-related psychiatric disorders, including major depression and anxiety. CP-316311 emerged as a potent and selective antagonist for this receptor. This guide details its binding and functional characteristics at the molecular level and summarizes the outcomes of its clinical evaluation.

In Vitro Properties

The in vitro profile of CP-316311 demonstrates its high affinity and functional antagonism at the CRH1 receptor.

Quantitative Data: Binding Affinity and Functional Antagonism

The following tables summarize the key quantitative metrics for CP-316311's interaction with human and rat CRH1 receptors.

Table 1: Binding Affinity of CP-316311 for CRH1 Receptors

| Species | Assay Type | Parameter | Value (nM) |

| Human | Displacement of [125I]oCRF from CHO cells expressing human CRH1 receptor | IC50 | 92 |

| Rat | Displacement of [125I]oCRF from rat cortex CRH1 receptor | IC50 | 6.8 |

Table 2: Functional Antagonist Activity of CP-316311 at CRH1 Receptors

| Species | Assay Type | Parameter | Value (nM) |

| Human | Antagonism of CRF-stimulated adenylate cyclase activity in IMR32 cells | Ki | 8.5 |

| Rat | Antagonism of CRF-stimulated adenylate cyclase activity in rat cortex | Ki | 7.6 |

Mechanism of Action: CRH1 Receptor Signaling

CP-316311 exerts its effects by blocking the downstream signaling cascades initiated by the binding of CRH to the CRH1 receptor. The CRH1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling pathway is central to the physiological actions of CRH.

Experimental Protocols

Detailed experimental protocols for the characterization of CP-316311 are not publicly available. However, based on the nature of the reported data, the following general methodologies were likely employed.

This assay is used to determine the binding affinity (IC50) of a compound for a receptor.

This assay measures the ability of a compound to inhibit the functional response of a receptor to its natural ligand.

In Vivo Properties

Detailed preclinical in vivo data for CP-316311, including pharmacokinetic parameters in animal models and dose-response relationships in behavioral assays, are not widely published. The majority of the available in vivo information comes from a clinical trial in humans.

Preclinical Studies

While specific data is scarce, it can be inferred from its progression to clinical trials that CP-316311 likely demonstrated an acceptable safety profile and central nervous system penetration in preclinical animal models.

Clinical Studies

A significant clinical trial was conducted to evaluate the efficacy and safety of CP-316311 for the treatment of major depressive disorder.

Table 3: Overview of the Phase 2 Clinical Trial for CP-316311

| Parameter | Details |

| Study Design | 6-week, randomized, double-blind, placebo- and active-controlled (sertraline), parallel-group trial. |

| Population | 123 outpatients with recurrent major depressive disorder.[1] |

| Dosage | 400 mg of CP-316311 twice daily.[1] |

| Primary Endpoint | Change from baseline in the 17-item Hamilton Depression Rating Scale (HAM-D) score.[1] |

| Outcome | The trial was terminated for futility at a planned interim analysis.[1] There was no significant difference in the change in HAM-D score between the CP-316311 and placebo groups.[1] |

| Safety and Tolerability | CP-316311 was reported to be safe and well-tolerated in the study population.[1] |

Conclusion

CP-316311 is a well-characterized in vitro tool compound that exhibits high affinity and selective antagonism for the CRH1 receptor. Despite its promising preclinical profile, it failed to demonstrate efficacy in a clinical trial for major depressive disorder. The lack of extensive public data on its preclinical in vivo properties underscores the challenges in translating preclinical findings to clinical success for this therapeutic target. Nevertheless, the information available on CP-316311 remains valuable for researchers investigating the role of the CRH1 receptor in health and disease and for those involved in the design of new central nervous system therapeutics.

References

The Role of CP-316311 in the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hypothalamic-pituitary-adrenal (HPA) axis is a critical neuroendocrine system that governs responses to stress and regulates a myriad of physiological processes. Dysregulation of the HPA axis is implicated in the pathophysiology of several stress-related disorders, including anxiety and depression. Corticotropin-releasing factor (CRF) and its principal receptor, the CRF1 receptor, are key mediators of the HPA axis response to stress. This technical guide provides an in-depth analysis of CP-316311, a potent and selective CRF1 receptor antagonist, and its role in modulating the HPA axis. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for its evaluation, and visualize the relevant biological pathways and experimental workflows.

Introduction to the HPA Axis and CRF1 Receptors

The HPA axis is a complex cascade initiated by the release of corticotropin-releasing factor (CRF) from the paraventricular nucleus (PVN) of the hypothalamus in response to a stressor. CRF travels through the hypophyseal portal system to the anterior pituitary gland, where it stimulates the secretion of adrenocorticotropic hormone (ACTH). ACTH is then released into the systemic circulation and acts on the adrenal cortex to stimulate the synthesis and release of glucocorticoids, primarily cortisol in humans and corticosterone (B1669441) in rodents. Glucocorticoids exert negative feedback at the level of the hypothalamus and pituitary to terminate the stress response.

The CRF1 receptor, a G-protein coupled receptor, is the primary mediator of the effects of CRF on the anterior pituitary. Upon CRF binding, the CRF1 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). This signaling cascade ultimately results in the synthesis and release of ACTH. Given its central role in initiating the stress response, the CRF1 receptor has emerged as a promising therapeutic target for the development of novel treatments for stress-related disorders.

CP-316311: A Potent and Selective CRF1 Receptor Antagonist

CP-316311 is a non-peptide small molecule that acts as a potent and selective antagonist of the CRF1 receptor. Its chemical structure is 2-(2,4,6-trimethylphenoxy)-4-(1-ethylpropoxy)-6-methylpyridine. Preclinical studies have demonstrated its ability to block the effects of CRF both in vitro and in vivo, thereby attenuating the activation of the HPA axis.

Mechanism of Action

CP-316311 exerts its effects by competitively binding to the CRF1 receptor, preventing the binding of endogenous CRF. This blockade inhibits the downstream signaling cascade, including the CRF-stimulated increase in adenylate cyclase activity and subsequent ACTH release. By attenuating the central and peripheral effects of CRF, CP-316311 effectively dampens the physiological response to stress.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for CP-316311.

Table 1: In Vitro Activity of CP-316311

| Parameter | Value | Cell/Tissue System | Reference |

| CRF1 Receptor Binding Affinity (IC50) | 6.8 nM | Rat cortical membranes | [1] |

| CRF-stimulated Adenylate Cyclase Inhibition (Ki) | 7.6 nM | Rat cortex | [1] |

| CRF-stimulated Adenylate Cyclase Inhibition (Ki) | 8.5 nM | Human IMR-32 cells | [1] |

Table 2: In Vivo Effects of CP-316311 in Rats

| Parameter | Dose | Effect | Reference |

| Inhibition of 125I-oCRF binding | 3.2 mg/kg, p.o. | >80% inhibition in the brain | [1] |

| Attenuation of HPA Axis Activation (MED) | 10 mg/kg, p.o. | Significant attenuation | [1] |

MED: Minimum Effective Dose p.o.: Oral administration

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of CP-316311.

CRF1 Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (IC50) of CP-316311 for the CRF1 receptor.

Materials:

-

Rat cortical membranes (prepared from adult male Sprague-Dawley rats)

-

[125I]Tyr0-ovine CRF (125I-oCRF) as the radioligand

-

CP-316311 (or other test compounds)

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 2 mM EGTA, and 0.1% bovine serum albumin (BSA)

-

Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA

-

Non-specific binding control: 1 µM unlabeled CRF

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation counter

Procedure:

-

Prepare rat cortical membranes by homogenizing fresh or frozen rat cortex in ice-cold buffer and centrifuging to pellet the membranes. Resuspend the pellet in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [125I]oCRF (final concentration ~0.1-0.2 nM), and 50 µL of varying concentrations of CP-316311 (e.g., 10-11 to 10-5 M). For total binding, add 50 µL of binding buffer instead of the test compound. For non-specific binding, add 50 µL of 1 µM unlabeled CRF.

-

Add 50 µL of the membrane preparation (containing a specific amount of protein, e.g., 100-200 µg) to each well.

-

Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of CP-316311 by non-linear regression analysis of the competition binding data.

CRF-Stimulated Adenylate Cyclase Activity Assay

Objective: To determine the functional antagonist activity of CP-316311 by measuring its ability to inhibit CRF-stimulated cAMP production.

Materials:

-

Rat cortical homogenates or cultured cells expressing CRF1 receptors (e.g., IMR-32 cells)

-

CRF (ovine or human/rat)

-

CP-316311 (or other test compounds)

-

Assay buffer: Krebs-Ringer-HEPES buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM isobutylmethylxanthine, IBMX) to prevent cAMP degradation.

-

ATP and a GTP regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase)

-

cAMP assay kit (e.g., ELISA or radioimmunoassay)

Procedure:

-

Prepare the cell homogenates or harvest cultured cells and resuspend in assay buffer.

-

Pre-incubate the cell preparation with varying concentrations of CP-316311 for 15-30 minutes at 37°C.

-

Initiate the reaction by adding a submaximal concentration of CRF (e.g., 100 nM) and the ATP/GTP regenerating system.

-

Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

-

Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl) and boiling for 5 minutes.

-

Centrifuge the samples to pellet the cellular debris.

-

Measure the amount of cAMP in the supernatant using a commercially available cAMP assay kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of CRF-stimulated cAMP production at each concentration of CP-316311.

-

Determine the Ki value of CP-316311 from the IC50 value using the Cheng-Prusoff equation.

In Vivo Assessment of HPA Axis Attenuation in a Rat Stress Model

Objective: To evaluate the in vivo efficacy of CP-316311 in attenuating the stress-induced rise in plasma ACTH and corticosterone.

Animals:

-

Adult male Sprague-Dawley rats (250-300 g)

-

Animals should be housed under standard conditions (12:12 h light/dark cycle, food and water ad libitum) and allowed to acclimatize for at least one week before the experiment.

Procedure:

-

Drug Administration: Administer CP-316311 or vehicle (e.g., 0.5% methylcellulose (B11928114) in water) orally (p.o.) via gavage at various doses (e.g., 3, 10, 30 mg/kg) at a specific time point before stress exposure (e.g., 60-120 minutes).

-

Stress Induction: Expose the animals to a standardized stressor. A common model is restraint stress:

-

Place the rat in a well-ventilated plastic restrainer for a defined period (e.g., 15-30 minutes).

-

-

Blood Sampling:

-

Immediately after the stress period, collect blood samples for hormone analysis. A common method is via tail-nick or from the trunk following decapitation.

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor (e.g., aprotinin) for ACTH measurement.

-

Centrifuge the blood at 4°C to separate the plasma.

-

-

Hormone Analysis:

-

Measure plasma ACTH concentrations using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.

-

Measure plasma corticosterone concentrations using a specific RIA or ELISA kit.

-

-

Data Analysis:

-

Compare the plasma ACTH and corticosterone levels in the CP-316311-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Determine the minimum effective dose (MED) of CP-316311 required to produce a significant attenuation of the stress response.

-

Visualizations: Signaling Pathways and Experimental Workflows

HPA Axis Signaling Pathway and Point of Intervention for CP-316311

Caption: HPA axis signaling and CP-316311's site of action.

Experimental Workflow for In Vivo Evaluation of CP-316311

Caption: Workflow for in vivo HPA axis modulation studies.

Discussion and Future Directions

The preclinical data strongly support the role of CP-316311 as a potent and selective CRF1 receptor antagonist that effectively attenuates HPA axis activity. Its ability to block the effects of CRF at the pituitary level, thereby reducing ACTH and corticosterone release in response to stress, highlights its therapeutic potential for stress-related disorders.

Future research should focus on fully characterizing the pharmacokinetic and pharmacodynamic profile of CP-316311 in different species, including non-human primates, to better predict its clinical efficacy. Further studies are also warranted to explore the effects of chronic CP-316311 administration on HPA axis function and to assess its potential for tolerance or withdrawal effects. Investigating the efficacy of CP-316311 in a wider range of behavioral models of anxiety and depression will also be crucial in defining its therapeutic utility.

Conclusion

CP-316311 is a valuable research tool for elucidating the role of the CRF1 receptor in the HPA axis and a promising lead compound for the development of novel therapeutics for stress-related psychiatric and endocrine disorders. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field.

References

Investigating the Therapeutic Potential of CP-316311: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-316311 is a selective, non-peptide antagonist of the corticotropin-releasing hormone receptor 1 (CRF1). The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in mediating the body's response to stress. Dysregulation of the CRF system has been implicated in the pathophysiology of various psychiatric disorders, including anxiety and depression. This technical guide provides a comprehensive overview of the therapeutic potential of CP-316311, focusing on its mechanism of action, preclinical pharmacology, and relevant signaling pathways. Detailed experimental protocols for key in vitro and in vivo assays are also provided to facilitate further research and development.

Introduction

Corticotropin-releasing factor (CRF), a 41-amino acid peptide, is the principal regulator of the HPA axis. Upon release from the hypothalamus, CRF binds to CRF receptors in the anterior pituitary, stimulating the secretion of adrenocorticotropic hormone (ACTH), which in turn triggers the release of cortisol from the adrenal glands. Beyond its neuroendocrine functions, CRF acts as a neurotransmitter in extra-hypothalamic brain regions, influencing a wide range of behaviors, particularly those related to stress and anxiety.

There are two main CRF receptor subtypes, CRF1 and CRF2, which are G-protein coupled receptors (GPCRs). The CRF1 receptor is widely distributed in the brain, including the cortex, amygdala, and hippocampus, and is believed to mediate the anxiogenic effects of CRF. Consequently, antagonism of the CRF1 receptor has emerged as a promising therapeutic strategy for the treatment of stress-related disorders.

CP-316311 is a potent and selective small molecule antagonist of the CRF1 receptor. While a clinical trial for major depressive disorder was terminated due to a lack of efficacy, the therapeutic potential of CP-316311 for other conditions, such as anxiety disorders and substance use disorders, warrants further investigation. This guide aims to provide researchers with the necessary information to explore these possibilities.

Mechanism of Action

CP-316311 exerts its pharmacological effects by competitively binding to the CRF1 receptor, thereby blocking the binding of endogenous CRF. This antagonism prevents the activation of downstream signaling cascades that are normally initiated by CRF binding. The primary signaling pathway associated with the CRF1 receptor involves its coupling to the Gs alpha subunit of the heterotrimeric G protein.

CRF1 Receptor Signaling Pathway

Activation of the CRF1 receptor by CRF leads to a conformational change in the receptor, which in turn activates the Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function. This pathway is central to the physiological and behavioral responses to stress.

Figure 1: Simplified CRF1 Receptor Signaling Pathway.

Quantitative Data

The potency of CP-316311 has been characterized through in vitro binding and functional assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Species | Assay System | Value | Reference |

| IC50 | - | CRF1 Receptor Binding | 6.8 nM | [1] |

| Ki | Rat | CRF-stimulated adenylate cyclase activity in cortex | 7.6 nM | [1] |

| Ki | Human | Endogenously expressed CRF1 receptors in IMR32 cells | 8.5 nM | [1] |

Therapeutic Potential in Anxiety and Substance Use Disorders

While the clinical development of CP-316311 for depression was halted, preclinical evidence for CRF1 antagonists suggests potential therapeutic utility in other stress-related conditions.

Anxiety Disorders

Substance Use Disorders

Stress is a major factor in the initiation, maintenance, and relapse of substance use disorders. The CRF system is hyperactive during withdrawal from chronic drug use and is implicated in stress-induced drug seeking. Preclinical models have demonstrated that CRF1 receptor antagonists can reduce the self-administration of alcohol and other drugs of abuse, as well as block stress-induced reinstatement of drug-seeking behavior.

Experimental Protocols

To facilitate further investigation into the therapeutic potential of CP-316311, this section provides detailed methodologies for key in vitro and in vivo experiments.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of CP-316311 for the CRF1 receptor.

Materials:

-

Cell membranes prepared from cells expressing the human CRF1 receptor.

-

Radioligand, e.g., [125I]Tyr-Sauvagine.

-

CP-316311 at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known CRF1 antagonist like Antalarmin).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of CP-316311 or the non-specific binding control.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of CP-316311 and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for Radioligand Binding Assay.

This functional assay measures the ability of CP-316311 to antagonize CRF-stimulated cAMP production.

Materials:

-

Cells expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).

-

CRF.

-

CP-316311 at various concentrations.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell culture medium.

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with the phosphodiesterase inhibitor for a short period (e.g., 30 minutes).

-

Add varying concentrations of CP-316311 to the wells and incubate for a defined time (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of CRF (typically the EC80) and incubate for another period (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration as a function of the log concentration of CP-316311 and fit the data to a dose-response curve to determine the IC50 for the inhibition of CRF-stimulated cAMP production.

In Vivo Assays

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Apparatus:

-

A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

-

Habituate the animal to the testing room for at least 30 minutes before the test.

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to freely explore the maze for a set period (e.g., 5 minutes).

-

Record the animal's behavior using a video camera positioned above the maze.

-

Score the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

-

Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.

This test assesses anxiety-like behavior by measuring the rodent's tendency to bury a noxious stimulus.

Apparatus:

-

A test chamber with a layer of bedding material.

-

A stationary probe that can deliver a mild electric shock.

Procedure:

-

Habituate the animal to the test chamber without the probe for a few days.

-

On the test day, place the animal in the chamber with the electrified probe.

-

When the animal touches the probe, a brief, mild shock is delivered.

-

Observe and record the animal's behavior for a set period (e.g., 15 minutes).

-

Measure the duration and intensity of burying behavior (e.g., time spent pushing bedding towards the probe, height of the bedding piled against the probe).

-

Anxiolytic compounds are expected to decrease the burying behavior.

This paradigm is used to study fear learning and memory.

Apparatus:

-

A conditioning chamber where an auditory cue (conditioned stimulus, CS) can be paired with a mild foot shock (unconditioned stimulus, US).

Procedure:

-

Conditioning: Place the animal in the conditioning chamber. Present the auditory cue followed by the foot shock. Repeat this pairing several times.

-

Contextual Fear Testing: The following day, place the animal back into the same conditioning chamber (without the cue or shock) and measure freezing behavior, which is a species-typical fear response.

-

Cued Fear Testing: On a subsequent day, place the animal in a novel context and present the auditory cue (without the shock). Measure freezing behavior.

-

Administration of an anxiolytic compound like CP-316311 before the testing phase is expected to reduce freezing behavior.

Conclusion

CP-316311 is a potent and selective CRF1 receptor antagonist with a well-defined mechanism of action. Although its initial development for depression was not successful, its pharmacological profile suggests significant therapeutic potential for other stress-related disorders, including anxiety and substance use disorders. The experimental protocols provided in this guide offer a framework for researchers to further investigate the efficacy of CP-316311 in relevant preclinical models. Further research is warranted to fully elucidate the therapeutic utility of this compound and to identify patient populations that may benefit from CRF1 receptor antagonism.

References

CP-316311: A CRF1 Receptor Antagonist for Research in Non-Depressive Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CP-316311 is a potent and selective non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). While initially investigated for major depressive disorder, its mechanism of action suggests significant potential for research in a range of non-depressive, stress-related conditions such as anxiety and substance use disorders. This technical guide provides a comprehensive overview of the preclinical data, experimental protocols, and underlying signaling pathways relevant to the investigation of CP-316311 in these alternative therapeutic areas.

Core Pharmacology and Mechanism of Action

CP-316311 exerts its effects by competitively binding to the CRF1 receptor, thereby blocking the downstream signaling cascades initiated by corticotropin-releasing factor (CRF). This action modulates the hypothalamic-pituitary-adrenal (HPA) axis and extra-hypothalamic stress circuits implicated in anxiety and addiction.

In Vitro Pharmacology

Quantitative analysis of CP-316311's interaction with the CRF1 receptor has been determined through various in vitro assays. The following table summarizes key binding and functional parameters.

| Parameter | Species | Cell Line/Tissue | Value | Reference |

| IC50 | Rat | Cortex | 6.8 nM | [1] |

| Ki | Rat | Cortex (adenylate cyclase activity) | 7.6 nM | [1] |

| Ki | Human | IMR32 cells (adenylate cyclase activity) | 8.5 nM | [1] |

Table 1: In Vitro Pharmacological Data for CP-316311

In Vivo Pharmacology

In vivo studies in rats have demonstrated the ability of CP-316311 to penetrate the central nervous system and engage with its target.

| Parameter | Species | Effect | Dosage | Reference |

| Receptor Occupancy | Rat | >80% inhibition of 125I-oCRF binding | 3.2 mg/kg | [1] |

| HPA Axis Attenuation | Rat | Significant attenuation of HPA axis activation | 10 mg/kg (p.o.) | [1] |

Table 2: In Vivo Pharmacological Data for CP-316311

Signaling Pathways

The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs-alpha subunit, leading to the activation of adenylyl cyclase and subsequent increase in cyclic AMP (cAMP). However, it can also couple to other G-proteins, initiating a cascade of intracellular events relevant to anxiety and stress responses.

Preclinical Research in Non-Depressive Disorders

The role of CRF and the CRF1 receptor in mediating stress responses provides a strong rationale for investigating CRF1 antagonists like CP-316311 in anxiety and substance use disorders.

Anxiety Models

Preclinical studies in animal models of anxiety, such as the elevated plus-maze, have demonstrated the anxiolytic potential of CRF1 receptor antagonists. These compounds typically increase the time rodents spend in the open arms of the maze, indicating a reduction in anxiety-like behavior.

This protocol is a standard method for assessing anxiety-like behavior in rodents and can be adapted for testing the effects of CP-316311.

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Animals: Male Wistar rats are commonly used.

-

Procedure:

-

Administer CP-316311 or vehicle control at a predetermined time before testing (e.g., 30-60 minutes).

-

Place the rat in the center of the maze, facing an open arm.

-

Allow the rat to explore the maze for a 5-minute period.

-

Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.

-

-

Data Analysis: The primary outcome measures are the percentage of time spent in the open arms and the number of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.

References

The Rise and Fall of CP 316311: A Technical Review of a Selective CRH1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP 316311 is a selective, non-peptide antagonist of the corticotropin-releasing hormone type 1 (CRH1) receptor that was investigated for the treatment of major depressive disorder (MDD). The rationale for its development was rooted in the well-established hypothesis that hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis, mediated by CRH, plays a crucial role in the pathophysiology of depression and other stress-related disorders.[1][2][3] By blocking the action of CRH at its primary receptor in the central nervous system, this compound was designed to normalize HPA axis function and thereby exert an antidepressant effect. Despite a promising preclinical profile, the clinical development of this compound was ultimately terminated due to a lack of efficacy. This guide provides a comprehensive technical overview of the history and development of this compound, from its mechanism of action to the clinical trial that sealed its fate.

Mechanism of Action: Targeting the CRH1 Receptor

This compound acts as a competitive antagonist at the CRH1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the brain regions implicated in the stress response, such as the pituitary gland, cortex, amygdala, and hippocampus. The binding of CRH to the CRH1 receptor initiates a signaling cascade that is central to the body's stress response.

CRH1 Receptor Signaling Pathway

The primary signaling pathway activated by the CRH1 receptor involves its coupling to the Gαs protein. This interaction triggers the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which modulates the expression of genes involved in neuronal function and plasticity.

Alternate signaling pathways for the CRH1 receptor have also been described, including coupling to Gq/11, which activates the phospholipase C (PLC) pathway, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. Furthermore, CRH1 receptor activation has been linked to the mitogen-activated protein kinase (MAPK) cascade. By competitively blocking the binding of CRH to the CRH1 receptor, this compound was expected to attenuate these downstream signaling events, thereby mitigating the physiological and behavioral consequences of excessive CRH activity.

Preclinical Development

Chemical Synthesis

The chemical synthesis of this compound has not been explicitly detailed in publicly accessible literature. However, based on its classification as a pyrrolopyrimidine derivative, its synthesis would likely follow established routes for this class of compounds. A general synthetic approach for related tricyclic pyrrolopyrimidine CRH-R1 antagonists has been described, which involves a palladium-mediated intramolecular Heck reaction as a key step in constructing the tricyclic core.[4] The synthesis typically begins with a substituted pyrimidine, which undergoes a series of reactions to build the pyrrolopyrimidine core, followed by the introduction of various substituents to optimize potency and pharmacokinetic properties.[4]

Clinical Trial and Termination of Development

This compound was evaluated in a single pivotal Phase II clinical trial (NCT00143091) for the treatment of outpatients with major depressive disorder.[5] The study was a six-week, fixed-dose, double-blind, double-dummy, placebo- and active-controlled multicenter trial.[2][3]

Experimental Protocol

Study Design: The trial employed a randomized, parallel-group design.[5] Participants were assigned to one of three treatment arms:

-

This compound

-

Sertraline (an established SSRI antidepressant, serving as the active comparator)

-

Placebo

Patient Population: The study enrolled outpatients diagnosed with major depressive disorder.

Primary Endpoint: The primary measure of efficacy was the change from baseline in the total score on the 17-item Hamilton Depression Rating Scale (HAM-D).[2][3]

Statistical Analysis: A group sequential design was utilized, which allowed for a planned interim analysis to assess for futility or overwhelming efficacy.[2][3]

Results

The clinical trial was terminated on March 17, 2006, based on the recommendation of the data monitoring committee following a planned interim analysis.[5] The decision to halt the trial was due to a lack of efficacy, as the this compound treatment group did not show a statistically significant difference from the placebo group on the primary endpoint.[2][3][5] Importantly, the active comparator, sertraline, did demonstrate a significant improvement in HAM-D scores compared to placebo, which validated the trial's ability to detect an antidepressant signal.[2][3] The termination was not due to any safety concerns.[5]

Quantitative Data Summary

While the full dataset with baseline and endpoint HAM-D scores and their standard deviations is not publicly available, the key outcome of the interim analysis is summarized below.

| Treatment Group | Number of Patients (Interim Analysis) | Change from Baseline in HAM-D Score vs. Placebo |

| This compound | 28 | Not Statistically Significant |

| Sertraline | 30 | Statistically Significant |

| Placebo | 31 | - |

Conclusion

The development of this compound represents a significant effort to translate the compelling preclinical evidence supporting the role of the CRH1 receptor in depression into a novel therapeutic. While the compound was found to be safe and well-tolerated, it ultimately failed to demonstrate efficacy in a well-controlled clinical trial.[2][3] The reasons for this failure are likely multifactorial and may include issues related to pharmacokinetics, target engagement in the intended patient population, or the complexity of the neurobiology of depression itself, which may not be adequately addressed by targeting the CRH1 pathway alone. The story of this compound serves as a valuable case study in the challenges of psychiatric drug development and highlights the critical need for a deeper understanding of the underlying pathophysiology of major depressive disorder to guide future therapeutic strategies.

References

- 1. Study protocol for a phase 1, randomised, double-blind, placebo-controlled study to investigate the safety, tolerability and pharmacokinetics of ascending topical doses of TCP-25 applied to epidermal suction blister wounds in healthy male and female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. psychiatryonline.org [psychiatryonline.org]

- 3. A 6-week randomized, placebo-controlled trial of CP-316,311 (a selective CRH1 antagonist) in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

The Anxiolytic Potential of CP-316311: A Technical Guide to its Effects on Stress-Induced Behaviors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stress-related psychiatric disorders, including anxiety and depression, represent a significant global health burden. The corticotropin-releasing factor (CRF) system, and particularly the CRF type 1 (CRF1) receptor, has been a key focus of research for novel therapeutic interventions due to its central role in mediating the body's neuroendocrine, autonomic, and behavioral responses to stress.[1] Overactivity in the brain's CRF-CRF1 signaling system is believed to contribute to the development of these disorders.[2] This has led to the development of CRF1 receptor antagonists as potential anxiolytics and antidepressants.[1]

CP-316311 is a potent and selective nonpeptide antagonist of the CRF1 receptor.[3][4] It binds with nanomolar affinity to human CRF1 receptors and readily enters the central nervous system after oral administration.[3] Preclinical studies have been conducted to evaluate the efficacy of CP-316311 in mitigating stress-induced behavioral changes. This technical guide provides an in-depth overview of the effects of CP-316311 on stress-induced behaviors, with a focus on preclinical data, experimental methodologies, and the underlying signaling pathways. While CP-316311 ultimately failed to demonstrate efficacy in clinical trials for major depressive disorder, an examination of its preclinical profile remains valuable for understanding the role of the CRF1 system in stress and for the future development of related compounds.[5][6]

Mechanism of Action: Targeting the Stress Response

CP-316311 exerts its effects by blocking the action of CRF at the CRF1 receptor. Under stressful conditions, the hypothalamus releases CRF, which then acts on the anterior pituitary to stimulate the secretion of adrenocorticotropic hormone (ACTH).[7] ACTH, in turn, stimulates the adrenal cortex to release glucocorticoids, such as cortisol in humans and corticosterone (B1669441) in rodents.[7] This cascade is known as the hypothalamic-pituitary-adrenal (HPA) axis. By antagonizing the CRF1 receptor, CP-316311 is designed to dampen the stress-induced activation of the HPA axis and its downstream consequences.

Data Presentation: Preclinical Efficacy of CP-316311

Quantitative data from preclinical studies evaluating the effect of CP-316311 on stress-induced behaviors are summarized below.

Table 1: Effect of CP-316311 on CRF-Stimulated Adenylate Cyclase Activity

| Preparation | Ligand | Parameter | Value | Reference |

| Rat Cortex | CRF | Apparent Ki | 7.6 nM | [8] |

| Human IMR32 Cells | CRF | Apparent Ki | 8.5 nM | [8] |

| Unknown | CRF | IC50 | 6.8 nM | [4][8] |

Table 2: In Vivo Receptor Occupancy of CP-316311 in Rats

| Dose | Percent Inhibition of 125I-oCRF Binding | Reference |

| 3.2 mg/kg | >80% | [8] |

Table 3: Effect of CP-316311 on HPA Axis Activation in Rats

| Dose | Effect | Reference |

| 10 mg/kg, p.o. | Minimal Effective Dose (MED) for attenuating HPA axis activation | [8] |

Experimental Protocols

Detailed methodologies for key experiments used to assess the impact of CP-316311 on stress-induced behaviors are outlined below.

Chronic Social Defeat Stress (CSDS) in Mice

The CSDS paradigm is a validated model for inducing depression- and anxiety-like phenotypes in mice by exposing them to repeated social stress.[9][10]

-

Apparatus: Standard mouse cages.

-

Animals: Aggressor mice (e.g., CD-1 strain) and experimental mice (e.g., C57BL/6J strain).

-

Procedure:

-

Habituation: Aggressor mice are housed individually.

-

Defeat Sessions: An experimental mouse is introduced into the home cage of an aggressor mouse for a short period (e.g., 5-10 minutes) of physical interaction daily for a set number of days (e.g., 10-15 days).[9][10]

-

Sensory Contact: Following the physical interaction, the experimental mouse is housed in the same cage as the aggressor but separated by a perforated divider, allowing for continuous sensory (visual, olfactory) but not physical contact.

-

Behavioral Testing: Following the defeat period, mice are tested for social avoidance, anhedonia (e.g., sucrose (B13894) preference test), and anxiety-like behaviors (e.g., elevated plus maze). Social avoidance is typically measured by quantifying the time the experimental mouse spends in an "interaction zone" with a novel aggressor.[9]

-

-

CP-316311 Administration: CP-316311 or vehicle would be administered to the experimental mice, for example, orally (p.o.) or intraperitoneally (i.p.), at specified times before or during the CSDS protocol and/or before behavioral testing.

Elevated Plus Maze (EPM) in Rats

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.[11][12]

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.[11]

-

Animals: Adult rats.

-

Procedure:

-

Habituation: Animals are habituated to the testing room prior to the experiment.

-

Test: Each rat is placed in the center of the maze facing an open arm and allowed to freely explore for a set duration (e.g., 5 minutes).[11]

-

Data Collection: The time spent in and the number of entries into the open and closed arms are recorded and analyzed. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[11]

-

-

CP-316311 Administration: CP-316311 or vehicle would be administered at a specific time before the EPM test.

Forced Swim Test (FST) in Mice

The FST is a common screening tool for potential antidepressant efficacy, where immobility is interpreted as a state of "behavioral despair."[6]

-

Apparatus: A cylinder filled with water.

-

Animals: Adult mice.

-

Procedure:

-

Pre-test (optional): Mice may be placed in the water for a longer duration (e.g., 15 minutes) 24 hours before the test session to induce a more stable baseline of immobility.

-

Test: Mice are placed in the water-filled cylinder for a shorter period (e.g., 6 minutes).[13]

-

Data Collection: The duration of immobility (floating with only minimal movements to keep the head above water) is recorded, typically during the last 4 minutes of the test. A decrease in immobility time is suggestive of an antidepressant-like effect.[13]

-

-

CP-316311 Administration: CP-316311 or vehicle would be administered at a specific time point before the FST.

Signaling Pathways and Experimental Workflows

CRF1 Receptor Signaling Pathway

Experimental Workflow for Preclinical Evaluation of CP-316311

Discussion and Future Directions

The preclinical data, although limited in the public domain, suggest that CP-316311, as a potent CRF1 receptor antagonist, held promise for the treatment of stress-related disorders. Its ability to occupy CRF1 receptors in the brain and attenuate HPA axis activation in animal models provided a strong rationale for its clinical development.

However, the failure of CP-316311 and other CRF1 antagonists to demonstrate robust efficacy in large-scale clinical trials for depression and anxiety highlights the complexities of translating preclinical findings to human psychopathology.[5][6][14] Several factors may contribute to this translational gap, including the heterogeneity of patient populations, the specific nature of the stress-related symptoms being targeted, and potential differences in the role of the CRF system in chronic versus acute stress conditions.

Future research in this area could focus on:

-

Identifying patient subgroups: Utilizing biomarkers to identify individuals with a hyperactive CRF system who may be more likely to respond to CRF1 antagonist treatment.

-

Exploring different clinical indications: Investigating the efficacy of CRF1 antagonists in other stress-related conditions, such as post-traumatic stress disorder (PTSD) or substance withdrawal, where a more direct link to acute stress responses may exist.

-

Investigating novel CRF-related targets: Exploring the therapeutic potential of targeting other components of the CRF system, such as the CRF2 receptor or CRF-binding protein.

References

- 1. researchgate.net [researchgate.net]

- 2. Relationship between motor function and ultrasonic vocalizations induced by maternal separation in rat pups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Separation-induced ultrasonic vocalization in rat pups: further pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peripubertal antagonism of corticotropin-releasing factor receptor 1 results in sustained changes in behavioral plasticity and the transcriptomic profile of the amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antidepressant- and anxiolytic effects of the novel melatonin agonist Neu-P11 in rodent models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. psychogenics.com [psychogenics.com]

- 9. Ethological Evaluation of the Effects of Social Defeat Stress in Mice: Beyond the Social Interaction Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antidepressant- and anxiolytic-like effects of nociceptin/orphanin FQ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chronic restraint stress in rats causes sustained increase in urinary corticosterone excretion without affecting cerebral or systemic oxidatively generated DNA/RNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]

- 14. Prenatal stress suppresses rat pup ultrasonic vocalization and myoclonic twitching in response to separation - PubMed [pubmed.ncbi.nlm.nih.gov]

The CRF1 Receptor Antagonist CP-316311: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-316311 is a potent and selective non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). Initially developed as a potential therapeutic for major depressive disorder, its clinical development was halted due to a lack of efficacy. However, its well-defined pharmacological profile makes it a valuable tool for preclinical neuroscience research aimed at elucidating the role of the CRF1 receptor in various physiological and pathological processes. This technical guide provides an in-depth overview of CP-316311, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application in neuroscience research.

Introduction

Corticotropin-releasing factor (CRF) and its principal receptor in the brain, the CRF1 receptor, are key components of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. Beyond its role in regulating the HPA axis, the CRF/CRF1 system is extensively distributed in extra-hypothalamic brain regions and is implicated in a wide range of behaviors, including anxiety, fear, and depression.

CP-316311 is a small molecule that acts as a potent and selective antagonist at the CRF1 receptor. By blocking the binding of CRF to this receptor, CP-316311 can attenuate the physiological and behavioral responses to stress. While its clinical utility in depression has not been established, it remains a critical pharmacological tool for investigating the multifaceted roles of the CRF1 receptor in the central nervous system.

Mechanism of Action

CP-316311 is a competitive antagonist of the CRF1 receptor. It binds to the receptor with high affinity, thereby preventing the endogenous ligand, CRF, from binding and initiating downstream signaling cascades. The primary signaling pathway activated by the CRF1 receptor is the Gs-protein coupled pathway, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). By blocking this initial step, CP-316311 effectively inhibits CRF-mediated cellular responses.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for CP-316311.

Table 1: In Vitro Pharmacology of CP-316311

| Parameter | Value | Cell Line/Tissue | Reference |

| IC50 | 6.8 nM | Not Specified | [1] |

| Ki (rat CRF1) | 7.6 nM | Rat Cortex | [1] |

| Ki (human CRF1) | 8.5 nM | IMR-32 Cells | [1] |

Table 2: In Vivo Pharmacology of CP-316311 in Rats

| Parameter | Dose | Effect | Reference |

| CRF Binding Inhibition | 3.2 mg/kg | >80% inhibition of ¹²⁵I-oCRF binding | [1] |

| HPA Axis Attenuation (MED) | 10 mg/kg, p.o. | Significant attenuation of HPA axis activation | [1] |

Signaling Pathways and Experimental Workflows

CRF1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the CRF1 receptor and the point of intervention for CP-316311.

Figure 1: CRF1 Receptor Signaling Pathway and CP-316311's Mechanism of Action.

General Experimental Workflow for In Vivo Behavioral Studies

The following diagram outlines a typical workflow for investigating the effects of CP-316311 on rodent behavior.

Figure 2: General workflow for in vivo behavioral studies with CP-316311.

Experimental Protocols

While specific preclinical studies detailing the use of CP-316311 in a wide range of behavioral paradigms are not extensively available in the public domain, the following protocols are based on established methodologies for assessing the effects of CRF1 receptor antagonists in rodent models of anxiety and stress. Researchers should optimize dosage and administration routes based on the specific research question and animal model.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Procedure:

-

Administer CP-316311 (e.g., 10-30 mg/kg, intraperitoneally [i.p.]) or vehicle to the animal. The pre-treatment time should be determined based on the pharmacokinetic profile of the compound (typically 30-60 minutes).

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to freely explore the maze for a set period (e.g., 5 minutes).

-

Record the session using a video camera for subsequent analysis.

-

-

Data Analysis: Key parameters to measure include:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total number of arm entries (as a measure of general locomotor activity).

-

-

Expected Outcome with CP-316311: An anxiolytic-like effect would be indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.

Chronic Unpredictable Stress (CUS) Model of Depression- and Anxiety-Like Behavior

The CUS model is a well-validated paradigm for inducing behavioral and physiological changes in rodents that are reminiscent of human depression and anxiety.

-

Procedure:

-

Subject rodents to a series of mild, unpredictable stressors over a prolonged period (e.g., 3-6 weeks). Stressors can include:

-

Cage tilt